molecular formula C12H20ClN B13552822 2-tert-butyl-N-ethylanilinehydrochloride

2-tert-butyl-N-ethylanilinehydrochloride

Cat. No.: B13552822
M. Wt: 213.75 g/mol
InChI Key: ZTLQGXGXGCRELY-UHFFFAOYSA-N
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Description

2-tert-butyl-N-ethylanilinehydrochloride is an organic compound that features a tert-butyl group and an ethyl group attached to an aniline ring

Preparation Methods

The synthesis of 2-tert-butyl-N-ethylanilinehydrochloride typically involves the alkylation of 2-tert-butylaniline with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

2-tert-butyl-N-ethylanilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.

Scientific Research Applications

2-tert-butyl-N-ethylanilinehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-ethylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The tert-butyl and ethyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity. The exact pathways and molecular targets can vary based on the context of its use .

Comparison with Similar Compounds

2-tert-butyl-N-ethylanilinehydrochloride can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

2-tert-butyl-N-ethylaniline;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-5-13-11-9-7-6-8-10(11)12(2,3)4;/h6-9,13H,5H2,1-4H3;1H

InChI Key

ZTLQGXGXGCRELY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C(C)(C)C.Cl

Origin of Product

United States

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